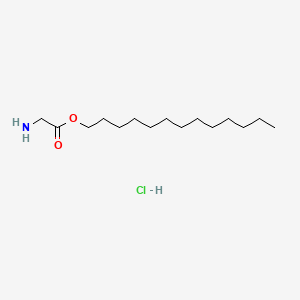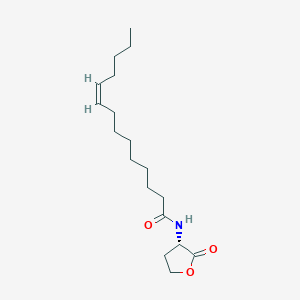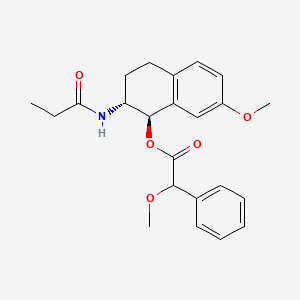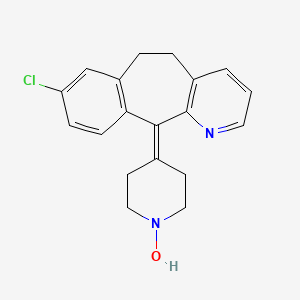![molecular formula C18H14N2O2S B584349 2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol CAS No. 952181-73-6](/img/structure/B584349.png)
2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol” is a Schiff-base complex . It has been characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination . The structure comprises two independent and similar molecules .
Synthesis Analysis
This Schiff-base complex has been synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . It was characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Molecular Structure Analysis
In each molecule, C13H11NO2, adopt an E configuration about the azomethine C–N double bond . The complex crystallized in the triclinic space group P-1 . Two benzene rings and azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom . Also, the hydroxy group of the molecule is the presence intermolecular O–H···O hydrogen bonds with the hydroxy group of the other molecule .Chemical Reactions Analysis
Schiff base complexes have been playing an important role in the development of coordination chemistry related to catalysis and enzymatic reactions . Some complexes containing nitrogen and oxygen donor atoms in the complexes are effective as stereospecific catalysts for oxidation, reduction, hydrolysis, biological activity, and other transformations of organic and inorganic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. The presence of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom suggests that the compound may have certain polar characteristics . The E configuration about the azomethine C–N double bond and the coplanarity of the two benzene rings and azomethine group suggest a certain degree of conjugation and planarity in the molecule .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Schiff base compounds, including those similar to the queried chemical, have been explored for their inhibitive properties against corrosion. A study revealed that compounds like N-(thiophen-2-ylmethylene)pyridin-2-amine showed remarkably high inhibitor efficiency (97%) for mild steel in acidic solutions, hinting at the potential application of related compounds in protecting metals from corrosion (Leçe et al., 2008).
Radiopharmaceutical Development
Imino salicylidene-based bifunctional chelators, structurally related to the queried chemical, have been developed to serve as multipurpose ligand systems. These chelators were examined for their potential in radiopharmaceutical development, demonstrating specific quantum yields and suitability for this application through synthesis, in vitro cell testing, photoluminescence, and structural analysis (Brink et al., 2018).
Molecular Structure Analysis
The structural characteristics of compounds similar to the queried chemical have been the subject of extensive research. For instance, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol was meticulously analyzed using NMR and X-ray techniques, revealing its preference for a phenol form in solution and a quinone arrangement in solid-state (Sridharan et al., 2004).
Synthesis and Physical Characterization
The synthesis and physical characterization of compounds structurally related to the queried chemical have been conducted, offering insights into their molecular properties. For example, the synthesis of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol was proposed, accompanied by computational calculations to elucidate its physical characteristics (Jarrahpour et al., 2006).
Biological Activity Analysis
The biological activities of Schiff base compounds, including their cytotoxic, antitumor, and antibacterial effects, have been extensively studied. Compounds with structures resembling the queried chemical have demonstrated significant activity against specific bacteria and in protecting DNA against hydroxyl free radicals (Shabbir et al., 2017).
Wirkmechanismus
The synthesized compound was screened against selected microbes to establish their potential antimicrobial activity . By comparing the binding affinity of the studied compound and the standard drug (ampicillin), the studied compound docked against bacterial protein showed a high binding affinity for E. coli 6.6 kcal/mol and makes it effective as an antibacterial agent for E. coli .
Zukünftige Richtungen
The antibacterial potential of this compound suggests that it could be further explored for its potential use in the development of new drugs . Its effectiveness as an antibacterial agent for E. coli suggests that it could be particularly useful in the treatment of infections caused by this bacterium .
Eigenschaften
IUPAC Name |
2-[[5-[(2-hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17-7-3-1-5-15(17)19-11-13-9-10-14(23-13)12-20-16-6-2-4-8-18(16)22/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOVOWEUNXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(S2)C=NC3=CC=CC=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
